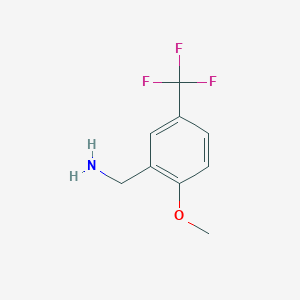
2-Methoxy-5-(trifluoromethyl)benzylamine
Overview
Description
2-Methoxy-5-(trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of benzylamines which are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and trifluoromethyl groups on a benzylamine core are discussed, indicating the relevance of such substitutions in chemical synthesis and potential biological activity.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of benzyl chlorides with other reagents. For instance, a synthesis method for C3-symmetric tribenzylamine derivatives is described, which could potentially be adapted for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzylamine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of methoxylation and bromination steps that could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and spectroscopy . These methods could be applied to determine the structure of 2-Methoxy-5-(trifluoromethyl)benzylamine, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of benzylamines with methoxy groups is highlighted in several studies. For example, the reaction of 2-methoxybenzylidenefluorenes with bromine indicates the reactivity of the methoxy group in electrophilic aromatic substitution reactions . This information could be useful in predicting the reactivity of 2-Methoxy-5-(trifluoromethyl)benzylamine in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines can be influenced by the presence of methoxy and trifluoromethyl groups. For instance, the introduction of deuterium and tritium into related compounds has been studied, which could affect the compound's physical properties and its use as a labeled compound in biological assays . The spectroscopic properties of related compounds have also been investigated, providing a basis for understanding how the methoxy group affects the absorption and emission of light .
Case Studies and Applications
Several of the papers discuss the potential applications of benzylamines with methoxy substitutions. For example, some benzylamines have been identified as selective inhibitors of serotonin re-uptake in the brain, indicating their potential as antidepressants . Additionally, N-benzyl-5-methoxytryptamines have been studied for their affinity and functional activity at serotonin receptors, suggesting the importance of the methoxy group in modulating biological activity .
Scientific Research Applications
Ortho-Trifluoromethylation of Benzylamines
- Application : This study by Miura et al. (2013) describes a method for the ortho-C-H trifluoromethylation of benzylamines using a palladium(II) catalyst. This process is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines.
Vapor Phase GC-IR Identification
- Application : Almalki et al. (2019) used vapor phase gas chromatography with infrared spectroscopy to differentiate regioisomeric N-methoxybenzyl-substituted phenethylamines, highlighting its application in forensic chemistry for substance identification. (Almalki et al., 2019)
Serotonin Receptor Family Agonists
- Application : Nichols et al. (2014) conducted a study on N-Benzyl-5-methoxytryptamines as potent serotonin 5-HT2 receptor family agonists. Their research offers insights into the potential therapeutic applications of these compounds in neuropsychopharmacology. (Nichols et al., 2014)
Liquid Chromatographic Measurement
- Application : Todoroki et al. (2006) developed a liquid chromatographic method for determining 5-methoxyindoles. This technique, involving demethylation followed by fluorescence derivatization with benzylamine, is vital for analytical sciences, especially in biochemical analysis. (Todoroki et al., 2006)
Complexes with Schiff Base Ligands
- Application : Köksal et al. (2001) investigated the antimicrobial activity of Schiff base ligands derived from 2,6-Diacetylpuridine and Phthaldialdehyde and their metal complexes. This research contributes to the field of inorganic and metal-organic chemistry, particularly in developing new antimicrobial agents. (Köksal et al., 2001)
Synthesis and Oxidative Addition Reactions
- Application : Sharutin and Sharutina (2020) reported on the synthesis and oxidative addition reactions of tris(2-methoxy-5-chlorophenyl)antimony. This study contributes to the field of synthetic chemistry, particularly in the synthesis of novel organoantimony compounds. (Sharutin & Sharutina, 2020)
Safety And Hazards
properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXMLHJVUWEAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244319 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)benzylamine | |
CAS RN |
400771-42-8 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400771-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



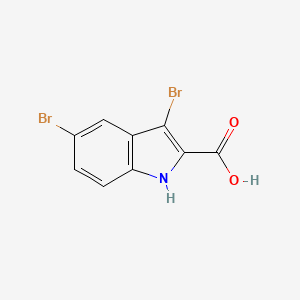
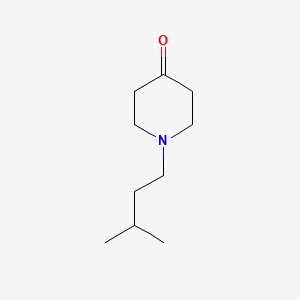
![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
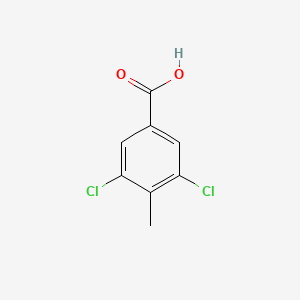
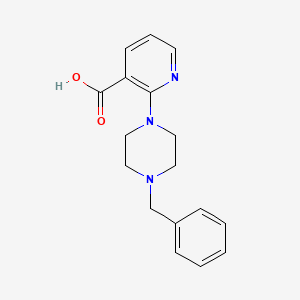
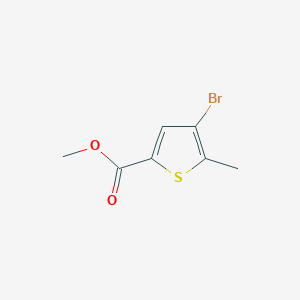
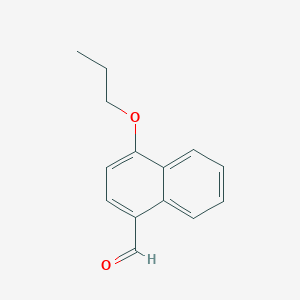
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
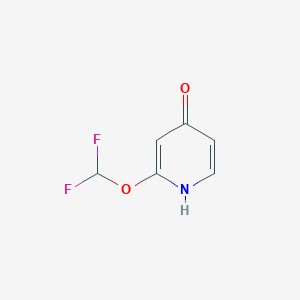
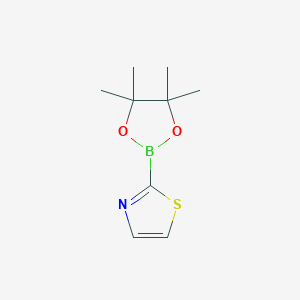
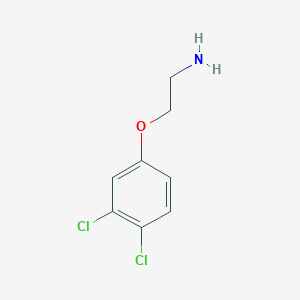
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
